
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H15NO4. It is a derivative of cyclopentane, featuring a nitrophenyl group and a methyl ester functional group. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
similar compounds are often produced using large-scale esterification processes, which involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(3-Aminophenyl)cyclopentane-1-carboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 1-(3-Nitrophenyl)cyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate
- Methyl 1-(2-nitrophenyl)cyclopentane-1-carboxylate
- Ethyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate
Uniqueness
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-18-12(15)13(7-2-3-8-13)10-5-4-6-11(9-10)14(16)17/h4-6,9H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
JTYICORSNLXBBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


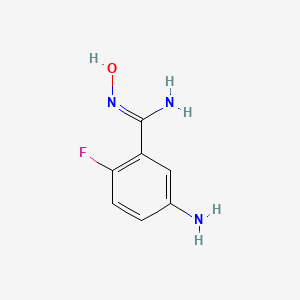

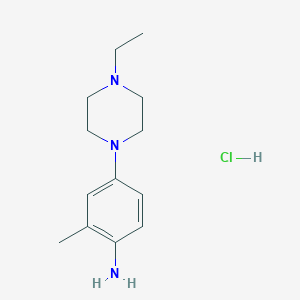
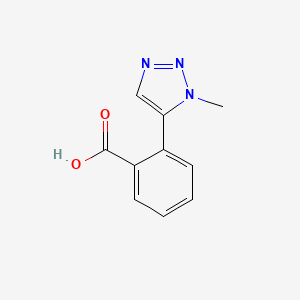
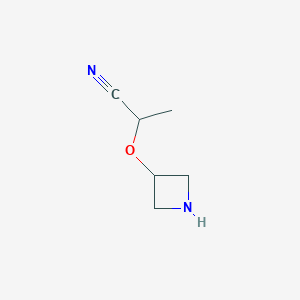

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)

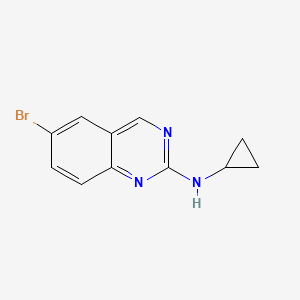
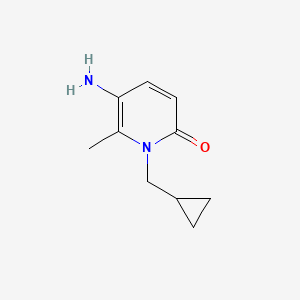
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
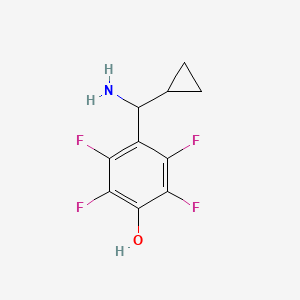
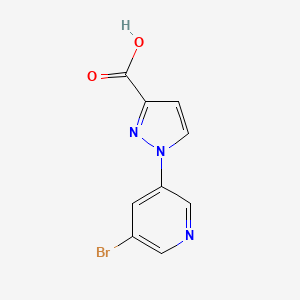
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
